molecular formula C9H5BrO2S B102859 6-Bromo-1-benzothiophene-2-carboxylic acid CAS No. 19075-58-2

6-Bromo-1-benzothiophene-2-carboxylic acid

Cat. No. B102859
Key on ui cas rn: 19075-58-2
M. Wt: 257.11 g/mol
InChI Key: CKBBSFOOIOHLPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07863302B2

Procedure details

A stirred solution of 2-bromo-6-fluorobenzaldehyde (2.3 Kg, 11.33 moles) and mercaptoacetic acid (1.04 Kg, 11.33 mole) is added to a solution of KOH (951 g, 16.99 mol) in dimethylformamide (11.0 L) at room temperature. The reaction mixture is stirred for 1.5 h at 136 to 140° C. Upon completion of the reaction, the reaction mixture is cooled to 10° C. and quenched with concentrated HCl (2.5 L). The mixture is stirred for 1 h at 10° C. and the resulting solid is filtered. The filtered cake is washed with water (2×3 L) and dried under vacuum to afford the title compound (2.2 Kg, 76%) as a yellow solid.
Quantity
2.3 kg
Type
reactant
Reaction Step One
Quantity
1.04 kg
Type
reactant
Reaction Step One
Name
Quantity
951 g
Type
reactant
Reaction Step One
Quantity
11 L
Type
reactant
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6](F)[C:3]=1C=O.[SH:11][CH2:12][C:13](O)=O.[OH-:16].[K+].CN(C)[CH:20]=[O:21]>>[Br:1][C:2]1[CH:3]=[CH:6][C:7]2[CH:8]=[C:9]([C:20]([OH:21])=[O:16])[S:11][C:12]=2[CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.3 kg
Type
reactant
Smiles
BrC1=C(C=O)C(=CC=C1)F
Name
Quantity
1.04 kg
Type
reactant
Smiles
SCC(=O)O
Name
Quantity
951 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
11 L
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
138 (± 2) °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1.5 h at 136 to 140° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
quenched with concentrated HCl (2.5 L)
STIRRING
Type
STIRRING
Details
The mixture is stirred for 1 h at 10° C.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the resulting solid is filtered
WASH
Type
WASH
Details
The filtered cake is washed with water (2×3 L)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1C=CC2=C(SC(=C2)C(=O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 kg
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.